5-Butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide typically involves the reaction of 1-phenyl-1H-pyrazole-3-carboxylic acid with butylamine and butanol. The reaction is often carried out in the presence of coupling agents such as 1-hydroxybenzotriazole and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride in a solvent like dimethylformamide (DMF). The reaction mixture is then treated with lithium hydroxide in aqueous methanol at elevated temperatures and acidified with hydrochloric acid to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or butyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-Butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-pyrazole-3-carboxamide: Lacks the butoxy and butyl substituents, resulting in different chemical properties and biological activities.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole:
Uniqueness
5-Butoxy-N-butyl-1-phenyl-1H-pyrazole-3-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
55228-47-2 |
---|---|
Molecular Formula |
C18H25N3O2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
5-butoxy-N-butyl-1-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C18H25N3O2/c1-3-5-12-19-18(22)16-14-17(23-13-6-4-2)21(20-16)15-10-8-7-9-11-15/h7-11,14H,3-6,12-13H2,1-2H3,(H,19,22) |
InChI Key |
XEGGIQBCXBHPIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=NN(C(=C1)OCCCC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.